2-Hydroxy-5-bromobenzoylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-bromobenzoylmethylamine is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzamide and features a bromine atom at the 5-position and a hydroxyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine in acetic acid to brominate 2-hydroxybenzamide, followed by the reaction with methylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of 2-Hydroxy-5-bromobenzoylmethylamine may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-bromobenzoylmethylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxybenzoylmethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Bromo-5-hydroxybenzoic acid or 2-bromo-5-hydroxybenzophenone.
Reduction: 2-Hydroxybenzoylmethylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-5-bromobenzoylmethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to create effective products.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-bromobenzoylmethylamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of bacterial enzymes, thereby exerting its antimicrobial effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzamide: Similar structure but with a methoxy group instead of a bromine atom.
2-Hydroxy-5-nitrobenzamide: Contains a nitro group instead of a bromine atom.
2-Hydroxy-5-chlorobenzamide: Contains a chlorine atom instead of a bromine atom
Uniqueness
2-Hydroxy-5-bromobenzoylmethylamine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable in certain applications.
Properties
Molecular Formula |
C8H8BrNO2 |
---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
2-amino-1-(5-bromo-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H8BrNO2/c9-5-1-2-7(11)6(3-5)8(12)4-10/h1-3,11H,4,10H2 |
InChI Key |
OBFWUKRUPLZFSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.